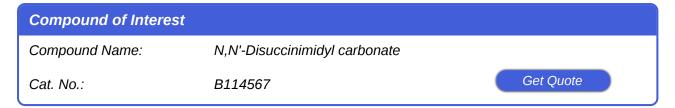


An In-Depth Technical Guide to N,N'Disuccinimidyl Carbonate (DSC) Amine Coupling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely employed in bioconjugation, peptide synthesis, and drug delivery systems. Its utility lies in its ability to activate carboxyl groups and alcohols, facilitating the formation of stable amide and carbamate bonds with primary amines, respectively. This guide provides a comprehensive overview of the principles of DSC-mediated amine coupling, including its mechanism of action, reaction kinetics, and practical applications, with a focus on antibody-drug conjugates (ADCs).

Core Principle and Mechanism of Action

The fundamental principle of DSC amine coupling involves a two-step process. Initially, DSC reacts with a nucleophile, typically a carboxylic acid or an alcohol, to form a highly reactive N-hydroxysuccinimidyl (NHS) active ester or a succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide or carbamate linkage, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

The reaction with a carboxylic acid proceeds as follows:



- Activation: The carboxylic acid attacks the carbonyl carbon of DSC, leading to the displacement of one NHS group and the formation of an NHS active ester. Carbon dioxide is released during this step.
- Coupling: The resulting NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

Alternatively, DSC can react with alcohols to form a succinimidyl carbonate, which can then react with an amine to form a carbamate.[2]

Quantitative Data Presentation Stability of DSC and its Active Intermediates

DSC is known to be sensitive to moisture and will hydrolyze in aqueous environments, which is a critical consideration in experimental design.[3] The stability of the active NHS-ester intermediate is also pH and temperature-dependent.

| Compound | Condition | Half-life | Reference |
|---------------------|--------------------|--------------|-----------|
| DSC | Pure Water | < 10 minutes | [4] |
| NHS Ester | рН 7.0, 0°С | 4-5 hours | [5] |
| NHS Ester | рН 8.6, 4°С | 10 minutes | [5] |
| Porphyrin-NHS Ester | pH 8.0, Room Temp. | 210 minutes | [6] |
| Porphyrin-NHS Ester | pH 8.5, Room Temp. | 180 minutes | [6] |
| Porphyrin-NHS Ester | pH 9.0, Room Temp. | 125 minutes | [6] |

Solubility of N,N'-Disuccinimidyl Carbonate

The choice of solvent is crucial for efficient DSC coupling reactions, as it affects the solubility of DSC and the stability of the active intermediates.



| Solvent | Solubility (mg/mL) | Reference |
|---------------------------|--------------------|-----------|
| Dichloromethane | 2 | [3][7] |
| Acetone | 14 | [3][7] |
| Acetonitrile | 34 | [3][7] |
| Tetrahydrofuran | 3 | [3][7] |
| Ethyl acetate | 4 | [3][7] |
| Isopropyl alcohol | 2 | [3][7] |
| Dimethylformamide (DMF) | 88 | [3][7] |
| Dimethyl sulfoxide (DMSO) | >250 | [3][7] |

Comparative Coupling Efficiency

While direct head-to-head comparisons are limited, the efficiency of DSC can be inferred from various studies. In many synthetic applications, DSC provides quantitative yields.[8] The choice between DSC and other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with NHS often depends on the specific application, desired reaction conditions, and the nature of the molecules to be conjugated. EDC/NHS chemistry is well-established for aqueous-based bioconjugation, with yields for the coupling step generally ranging from 60-90%.[6]



| Coupling Reagent | Target Functional Groups | Typical Yield | Key Consideration s | Reference |
|---------------------|---|---|--|-----------|
| DSC | Carboxylic Acids/Alcohols to Amines | Often quantitative in organic synthesis | Moisture sensitive; good solubility in organic solvents like DMF and DMSO. | [3][8] |
| EDC/NHS | Carboxylic Acids to Amines | 60-90% (coupling step) | Water-soluble; O-acylisourea intermediate is unstable and prone to hydrolysis. | [6][9] |

Experimental Protocols

Protocol 1: General Procedure for DSC-Mediated Amide Coupling in Solution

This protocol describes a general method for coupling a carboxylic acid to a primary amine using DSC in an organic solvent.[8]

Materials:

- · Carboxylic acid
- N,N'-Disuccinimidyl carbonate (DSC)
- · Primary amine
- Anhydrous acetonitrile
- Pyridine or another suitable base (e.g., DIPEA)



- 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
- Round-bottom flask
- Stir bar
- Nitrogen or argon supply (optional)

Procedure:

- To an oven-dried round-bottom flask containing a stir bar, add the carboxylic acid (1.05 equivalents) and anhydrous acetonitrile.
- Add pyridine (approximately 3 equivalents) and a catalytic amount of DMAP (e.g., 0.01 equivalents).
- Stir the suspension for a few minutes at room temperature.
- Add DSC (1.0 equivalent) to the suspension. The reaction progress can be monitored by the evolution of CO2 gas.
- Allow the reaction to stir at room temperature for several hours until the carboxylic acid is fully consumed (can be monitored by TLC).
- Add the primary amine (1.0 equivalent) and a suitable base such as DIPEA (1.5 equivalents) to the reaction mixture.
- Stir the reaction overnight at room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by standard methods such as extraction and column chromatography.

Protocol 2: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a DSC-containing Linker

Foundational & Exploratory





This protocol outlines the key steps for conjugating a drug payload to an antibody using a linker that has been activated with DSC.

Materials:

- Monoclonal antibody (mAb)
- Linker-payload construct with a DSC-activated ester
- Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
- Quenching solution (e.g., Tris or glycine buffer)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

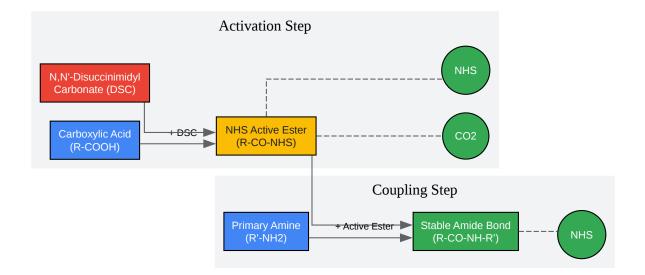
- Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).
- Linker-Payload Activation (if not pre-activated): If the linker-payload does not already contain a DSC-activated ester, it can be prepared by reacting a carboxylic acid-functionalized linker-payload with DSC in an appropriate organic solvent as described in Protocol 1. The activated linker-payload should then be dissolved in a water-miscible solvent like DMSO.
- Conjugation Reaction: Add the DSC-activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.
- Quenching: Stop the reaction by adding the quenching solution to react with any unreacted DSC-activated linker-payload.
- Purification: Purify the resulting ADC from unconjugated linker-payload, antibody, and other reaction components using a suitable chromatography method such as size-exclusion chromatography (SEC).



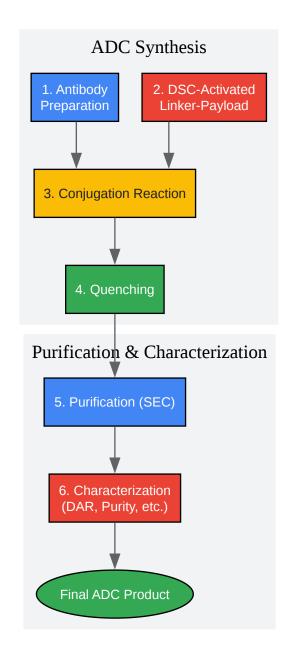
• Characterization: Characterize the purified ADC for key quality attributes including DAR, purity, aggregation, and biological activity.

Mandatory Visualization









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